Standard beta-blockers like propranolol compromise multi-receptor assay validity by lacking serotonergic cross-reactivity. Carpindolol solves this with definitive 5-HT1B antagonist/5-HT1D agonist activity and atypical biphasic washout kinetics. • Dual 5-HT1B/1D modulation absent in pindolol or propranolol • Biphasic receptor dissociation profile for kinetic binding assays • Validated positive control for ISA in CRE-gene transcription screens. Reliable identity and purity for neurocardiovascular research.
Carpindolol (CAS 39731-05-0) is a highly specialized indole-derivative beta-adrenoceptor antagonist characterized by its pronounced intrinsic sympathomimetic activity (ISA) and atypical cross-reactivity with serotonergic systems [1]. Unlike conventional beta-blockers, it acts simultaneously as a 5-HT1B receptor antagonist and a 5-HT1D receptor agonist[1]. Commercially available as a highly soluble free base, Carpindolol is primarily procured for advanced pharmacological modeling where standard non-selective beta-blockers fail to capture complex monoamine receptor crosstalk and biphasic dissociation kinetics[2].
Dual adrenergic-serotonergic crosstalk studies
Simultaneous β-adrenoceptor and 5-HT1A/1B target engagement for pathway dissection
5-HT1B-preferring antagonist tool
Preferential binding over 5-HT1D; supports behavioral and spinal circuit research
Differentiation from standard β-blockers
Unique serotonergic profile not recapitulated by betaxolol, ICI 118,551, or pindolol
Procuring standard non-selective beta-blockers like propranolol or structurally related analogs like pindolol as substitutes for Carpindolol compromises assay validity in multi-receptor models [1]. While pindolol shares the indole core and substantial partial agonism (ISA) at beta-adrenoceptors, it lacks Carpindolol's highly specific 5-HT1B antagonist and 5-HT1D agonist profile[1]. Furthermore, in whole-cell binding assays, standard beta-blockers typically exhibit a simple parallel-shift washout profile, whereas Carpindolol demonstrates a distinct biphasic washout [2]. Substituting Carpindolol with standard alternatives eliminates these atypical kinetic and serotonergic dimensions, rendering them unsuitable for specialized neurocardiovascular screening or mixed-receptor binding studies.
Pindolol acts as 5-HT1B agonist in functional assays, confounding pathway interpretation.
Betaxolol and ICI 118,551 lack 5-HT receptor affinity; cannot engage serotonergic endpoints.
Standard β-blockers do not provide simultaneous 5-HT1A/1B antagonism; dual-pathway studies require SDZ 21009.
Carpindolol exhibits a highly specific dual action on serotonin receptors, functioning as a potent 5-HT1B antagonist (pKd = 8.53, pKB = 8.0) and a 5-HT1D agonist (pEC50 = 5.91, pKd = 6.37) . This sharply contrasts with standard beta-blockers like propranolol, which lack this targeted serotonergic profile.
| Evidence Dimension | Serotonin Receptor Affinity (pKd) |
| Target Compound Data | 5-HT1B pKd = 8.53; 5-HT1D pKd = 6.37 |
| Comparator Or Baseline | Standard beta-blockers (e.g., Propranolol) (Negligible 5-HT1B/1D activity) |
| Quantified Difference | High-affinity 5-HT1B/1D binding vs. pure beta-adrenoceptor selectivity |
| Conditions | Receptor binding assays |
Essential for procurement in neuropharmacological studies requiring simultaneous beta-blockade and specific 5-HT1B/1D modulation.
In whole-cell binding studies using 3H-CGP12177, Carpindolol demonstrates a unique biphasic washout profile [1]. This is a critical differentiator from standard beta-blockers like oxprenolol, which exhibit a simple parallel-shift washout (rapid dissociation), or carvedilol, which remains tightly bound [1].
| Evidence Dimension | Receptor Washout Profile |
| Target Compound Data | Biphasic washout curve |
| Comparator Or Baseline | Oxprenolol (Single-phase parallel-shift washout) |
| Quantified Difference | Complex two-phase dissociation vs. rapid single-phase dissociation |
| Conditions | CHO cells expressing human beta-adrenoceptors (3H-CGP12177 whole-cell binding) |
Critical for researchers modeling atypical drug-receptor residence times and complex dissociation kinetics.
Carpindolol retains substantial partial agonism, also known as intrinsic sympathomimetic activity (ISA), at beta-adrenoceptors [1]. This provides a measurable baseline of receptor activation, unlike propranolol, which acts as a pure antagonist with zero partial agonism[1].
| Evidence Dimension | Intrinsic Efficacy (Partial Agonism) |
| Target Compound Data | Substantial partial agonism (ISA) |
| Comparator Or Baseline | Propranolol (Zero partial agonism) |
| Quantified Difference | Measurable intrinsic beta-receptor activation vs. pure antagonism |
| Conditions | CRE-gene transcription assays in CHO cells |
Allows buyers to select a beta-blocker that maintains basal adrenergic tone in sensitive cellular or tissue models.
Carpindolol exhibits excellent solubility profiles for in vitro screening, achieving concentrations up to 100 mM in both DMSO and ethanol . This ensures reliable stock solution preparation without the precipitation risks associated with less soluble indole derivatives.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 100 mM in DMSO and Ethanol |
| Comparator Or Baseline | Standard lipophilic indole derivatives (Often <10-50 mM) |
| Quantified Difference | Reliable 100 mM stock preparation |
| Conditions | Standard laboratory temperature and pressure |
Ensures reproducible dosing and seamless integration into high-throughput screening workflows.
Due to its dual beta-blocking and 5-HT1B/1D modulating properties, Carpindolol is the optimal choice for studying the intersection of adrenergic and serotonergic pathways in vascular tone and migraine models [1].
Its atypical biphasic washout profile makes Carpindolol a necessary reference standard for developing assays that measure complex drug-receptor dissociation rates, where standard parallel-shift blockers fail[2].
As a compound with substantial partial agonism, it serves as a critical positive control in CRE-gene transcription assays designed to evaluate the intrinsic sympathomimetic activity of novel beta-adrenoceptor ligands [2].